5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a benzyl group, a furan ring linked to a naphthalene moiety, and an oxazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the reductive amination of a precursor compound with benzylpiperazine, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the furan moiety.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety and exhibits similar biological activities.
1-((4-Methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: Another compound with a piperazine ring and naphthalene moiety, used in electro-optic applications.
Uniqueness
What sets 5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C30H26N4O3 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C30H26N4O3/c31-19-27-30(34-16-14-33(15-17-34)20-22-6-2-1-3-7-22)37-29(32-27)28-13-12-26(36-28)21-35-25-11-10-23-8-4-5-9-24(23)18-25/h1-13,18H,14-17,20-21H2 |
InChI Key |
TVAFPADRTJQTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC6=CC=CC=C6C=C5)C#N |
Origin of Product |
United States |
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